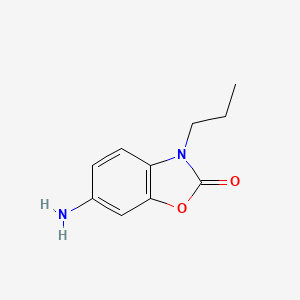

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with propyl isocyanate, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one has shown promise in the development of pharmaceutical agents. Its structural analogs are being investigated for their potential as:

- Anticancer Agents : Studies have indicated that benzoxazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells .

- Antiviral Activity : Research indicates that benzoxazole derivatives can act as inhibitors of viral proteases, making them potential candidates for antiviral drug development .

Biological Research

The compound is also utilized in biological studies focusing on enzyme inhibition and receptor binding:

- Enzyme Inhibition : It has been studied for its ability to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body. This inhibition can have therapeutic implications for conditions like glaucoma and epilepsy .

- Neuroprotective Effects : Preliminary studies suggest that compounds similar to 6-amino-benzoxazole may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Material Science

In addition to biological applications, this compound is being explored in material science:

- Polymer Chemistry : The incorporation of benzoxazole units into polymer matrices has been investigated for enhancing thermal stability and mechanical properties of materials. This application is particularly relevant in the development of high-performance materials for electronics and aerospace industries .

Case Study 1: Anticancer Activity

A study conducted on a series of benzoxazole derivatives demonstrated significant cytotoxicity against human leukemia cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. In this study, this compound was highlighted as a lead compound due to its favorable activity profile .

Case Study 2: Antiviral Properties

Research focusing on HIV protease inhibitors identified several benzoxazole derivatives as effective inhibitors. The compound's ability to interfere with viral replication processes was emphasized, showcasing its potential as a therapeutic agent against HIV/AIDS .

Mechanism of Action

The mechanism of action of 6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

6-Amino-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the propyl group, which may affect its biological activity and chemical properties.

3-Propyl-2,3-dihydro-1,3-benzoxazol-2-one:

6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one: Contains a methyl group instead of a propyl group, leading to differences in steric and electronic effects.

Uniqueness

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the presence of both the amino and propyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Biological Activity

6-Amino-3-propyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS Number: 1018617-61-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Molecular Formula : C10H12N2O2

Molecular Weight : 192.22 g/mol

InChI Key : ZVNYJZQWZLJZMN-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors under controlled conditions. Various methods have been reported for its preparation, including the use of specific catalysts and solvents to optimize yield and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of benzoxazolinones have shown minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against pathogenic fungi such as Candida albicans and 16 μg/mL against bacteria like Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess similar properties.

Antitumor Activity

The compound has been investigated for its antitumor potential. Studies on related benzoxazole derivatives have demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell mitosis. These derivatives act as competitive inhibitors of colchicine binding to tubulin, indicating a promising pathway for cancer treatment .

Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis has been performed on benzoxazolinone derivatives, revealing that specific molecular descriptors correlate with biological activity. The presence of certain functional groups significantly enhances antimicrobial efficacy .

Case Studies

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

6-amino-3-propyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C10H12N2O2/c1-2-5-12-8-4-3-7(11)6-9(8)14-10(12)13/h3-4,6H,2,5,11H2,1H3 |

InChI Key |

VDSPBLMKTWDLEF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)N)OC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.